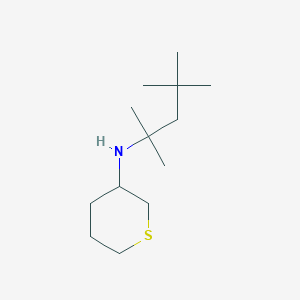

N-(2,4,4-Trimethylpentan-2-yl)tetrahydro-2H-thiopyran-3-amine

Description

N-(2,4,4-Trimethylpentan-2-yl)tetrahydro-2H-thiopyran-3-amine is a tertiary amine featuring a tetrahydrothiopyran (sulfur-containing six-membered ring) core substituted at the 3-position with a branched alkylamine group (2,4,4-trimethylpentan-2-yl). This structural motif confers unique electronic and steric properties, distinguishing it from oxygen-containing pyran analogs.

Properties

Molecular Formula |

C13H27NS |

|---|---|

Molecular Weight |

229.43 g/mol |

IUPAC Name |

N-(2,4,4-trimethylpentan-2-yl)thian-3-amine |

InChI |

InChI=1S/C13H27NS/c1-12(2,3)10-13(4,5)14-11-7-6-8-15-9-11/h11,14H,6-10H2,1-5H3 |

InChI Key |

OZPJLRLFFLOBJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(C)(C)NC1CCCSC1 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of N-(2,4,4-trimethylpentan-2-yl)tetrahydro-2H-thiopyran-3-amine typically involves the construction of the thiopyran ring followed by amination at the 3-position and subsequent N-substitution with the 2,4,4-trimethylpentan-2-yl group. The preparation can be divided into key steps:

- Formation of the tetrahydrothiopyran ring

- Introduction of the amine functionality at the 3-position

- Alkylation or substitution of the amine nitrogen with the 2,4,4-trimethylpentan-2-yl group

Detailed Synthetic Routes

Thiopyran Ring Formation

One approach involves cyclization of appropriate sulfur-containing precursors. For example, starting from a 3-aminopropylthiol or related intermediates, ring closure can be induced under acidic or basic conditions to form the tetrahydrothiopyran ring. The use of protecting groups and selective functionalization is common to achieve regioselectivity at the 3-position.

Amination at the 3-Position

The 3-position amine can be introduced via nucleophilic substitution or reductive amination strategies. For instance, a ketone or aldehyde precursor at the 3-position can be converted to the corresponding amine by reaction with ammonia or amine sources followed by reduction.

N-Substitution with 2,4,4-Trimethylpentan-2-yl Group

The bulky alkyl group is introduced typically via nucleophilic substitution using the corresponding alkyl halide or alkyl sulfonate ester. The 2,4,4-trimethylpentan-2-yl moiety is a tertiary alkyl substituent, which may require careful control of reaction conditions to avoid elimination or rearrangement side reactions.

Experimental Conditions and Optimization

Solvent and Temperature Effects

- Solvents such as N-methylpyrrolidone (NMP) have been shown to provide good solubility and stability for sulfur-containing intermediates during high-temperature reactions.

- Microwave-assisted heating can be employed to achieve high temperatures (around 295–300 °C) for cyclization or rearrangement steps, improving reaction rates and yields.

- Alternative solvents like dimethylacetamide (DMA) or dimethyl sulfoxide (DMSO) may cause side reactions or solubility issues and are less preferred.

Reaction Time and Yield

| Entry | Temperature (°C) | Solvent | Reaction Time | Conversion (%) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 250 | NMP | 1 h | 25 | n.d. |

| 2 | 250 | NMP | 15 h | 90 | n.d. |

| 3 | 300 | NMP | 1 h | 100 | 90 |

| 4 | 300 | DMA | 1 h | Side product | n.d. |

| 5 | 295 | NMP | 1 h | 100 | 89 |

Table 1: Optimization data for thermally induced rearrangement relevant to sulfur-containing ring systems

Purification and Characterization

- Flash chromatography using pentane, ethyl acetate, dichloromethane, and methanol is commonly employed for purification of intermediates and final products.

- Characterization is performed by ^1H NMR and ^13C NMR spectroscopy to confirm the structure and purity. Assignment of signals, especially distinguishing thiol from disulfide impurities, can be done by deliberate oxidation and comparison of NMR spectra.

- Mass spectrometry and infrared spectroscopy complement structural confirmation.

Summary Table of Preparation Method Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Thiopyran ring formation | Cyclization of 3-aminopropylthiol derivatives under acidic/basic conditions | Control of regioselectivity |

| Amination at 3-position | Reductive amination with ammonia or amine sources | Requires careful reduction |

| N-Alkylation | Alkyl halide (2,4,4-trimethylpentan-2-yl halide) in polar aprotic solvent (e.g., NMP) | Avoid elimination side reactions |

| Heating | Microwave-assisted heating at ~295–300 °C | Enhances reaction rate |

| Purification | Flash chromatography with pentane/ethyl acetate/dichloromethane/methanol | Separation of side products |

Chemical Reactions Analysis

Types of Reactions

N-(2,4,4-Trimethylpentan-2-yl)tetrahydro-2H-thiopyran-3-amine undergoes several types of chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of thiols or other reduced sulfur compounds.

Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,4,4-Trimethylpentan-2-yl)tetrahydro-2H-thiopyran-3-amine is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Organic Synthesis: As a building block for the synthesis of complex organic molecules, particularly those containing sterically hindered amine motifs.

Medicinal Chemistry: Used in the preparation of drug candidates, providing a chemically differentiated structure that can enhance the efficacy and selectivity of pharmaceutical compounds.

Material Science: Employed in the development of new materials with specific chemical and physical properties.

Biological Research: Utilized in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of N-(2,4,4-Trimethylpentan-2-yl)tetrahydro-2H-thiopyran-3-amine involves its interaction with specific molecular targets and pathways. The sterically hindered amine motif allows it to bind selectively to certain enzymes or receptors, inhibiting their activity or modulating their function. This selective binding is often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Imidazo-Pyrimidine Derivatives

The compound 2-(thiophen-2-yl)-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyrimidin-3-amine (26) () shares the N-(2,4,4-trimethylpentan-2-yl) substituent but replaces the thiopyran ring with an imidazo-pyrimidine scaffold. Key differences include:

- Electronic Effects : The thiopyran’s sulfur atom enhances electron-richness compared to the nitrogen-rich imidazo-pyrimidine system.

Tetrahydro-2H-Pyran-4-amine Derivatives

Examples 13 and 14 () describe compounds with tetrahydro-2H-pyran-4-amine cores substituted with cyclopentyl and isopropyl groups. Notable contrasts include:

- Ring Heteroatom : Pyran (oxygen) vs. thiopyran (sulfur), altering polarity and hydrogen-bonding capacity.

Piperazine-Linked Pyran Derivatives

highlights piperazine-containing analogs (e.g., C₂₅H₃₆F₃N₃O₂, MW = 468.2) with trifluoromethylphenyl groups. Key distinctions:

- Substituent Complexity : The thiopyran-3-amine lacks the trifluoromethyl and piperazine moieties, which enhance hydrophobicity and target binding in the patent compounds.

- Synthetic Accessibility : The patent compounds require multi-step syntheses (e.g., reductive amination with NaBH(OAc)₃), while the thiopyran-3-amine’s synthesis may involve simpler alkylation .

Biological Activity

N-(2,4,4-Trimethylpentan-2-yl)tetrahydro-2H-thiopyran-3-amine (CAS Number: 1341848-96-1) is a chemical compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₇NS |

| Molecular Weight | 229.43 g/mol |

| CAS Number | 1341848-96-1 |

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available thiophene derivatives. The compound's mechanism of action is not fully elucidated; however, preliminary studies suggest it may interact with various biological targets, including enzymes involved in metabolic pathways.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar aliphatic substitutions can inhibit the growth of various bacterial strains. Specifically, analogs containing branched-chain aliphatic groups demonstrated minimum inhibitory concentrations (MICs) as low as 5.9 µM against Mycobacterium tuberculosis .

Anticancer Potential

The compound's potential as an anticancer agent has also been explored. A study highlighted that certain derivatives showed promising activity against HepG2 (liver cancer) and PC12 (neuroblastoma) cell lines. The structure–activity relationship (SAR) studies indicated that modifications to the molecular structure could enhance cytotoxicity while reducing off-target effects .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of thiopyran derivatives, including this compound. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria, with a notable selectivity index suggesting lower toxicity to human cells .

- Cytotoxicity Assessment : In vitro assays were conducted to assess cytotoxic effects on HepG2 cells. The compound showed an IC20 value greater than 40 µM, indicating low cytotoxicity and potential for further development as a therapeutic agent .

- Structure–Activity Relationships : A comprehensive SAR analysis revealed that modifications at the N-position and variations in the aliphatic chain significantly influenced both antimicrobial and anticancer activities. For example, substituents like phenyl or indole groups enhanced activity while maintaining favorable pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2,4,4-Trimethylpentan-2-yl)tetrahydro-2H-thiopyran-3-amine, and how are intermediates characterized?

- Methodology : The compound’s synthesis may involve reductive amination, where a thiopyran-3-amine precursor reacts with 2,4,4-trimethylpentan-2-yl halides or carbonyl derivatives. Schiff base intermediates (e.g., imine formation) are typically reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Key steps include:

- Purification via column chromatography.

- Structural confirmation using NMR and NMR to analyze coupling constants and chemical environments (e.g., thiopyran ring protons at δ 2.5–3.5 ppm) .

- Data Table :

| Intermediate | Characterization Technique | Key Spectral Features |

|---|---|---|

| Schiff base | NMR | Imine proton at δ 8.2 |

| Final product | HRMS | [M+H]⁺ m/z calculated |

Q. How is the compound’s structural integrity validated in different solvents?

- Methodology : Solvent-dependent NMR studies (e.g., DMSO-d₆ vs. CDCl₃) are used to assess conformational stability. For example:

- In DMSO-d₆, hydrogen bonding between the amine group and solvent may downfield-shift NH protons.

- Coupling constants () of thiopyran ring protons (axial vs. equatorial) confirm stereochemical integrity .

Q. What physicochemical properties are critical for experimental design?

- Key Properties :

- Molecular Weight : ~279–331 g/mol (varies with substituents) .

- LogP : ~7.19 (indicative of high lipophilicity, relevant for membrane permeability studies) .

- Density : 1.023 g/cm³ (affects solvent compatibility) .

- Methodological Impact : High lipophilicity necessitates use of polar aprotic solvents (e.g., DMF) for solubility in cross-coupling reactions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- QSAR Modeling : Correlates structural descriptors (e.g., steric bulk of the 2,4,4-trimethylpentan-2-yl group) with activity against targets like Toll-like receptors .

- Docking Simulations : Assess binding affinity to enzymes (e.g., cytochrome P450) by analyzing hydrophobic pockets and hydrogen-bonding motifs .

Q. What strategies resolve contradictory spectral data in structural elucidation?

- Case Example : Discrepancies in NMR signals for the thiopyran ring carbons may arise from dynamic effects (e.g., ring puckering).

- Resolution :

Variable-temperature NMR to slow conformational exchange.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.